molecular formula C11H15N3S B13260367 [(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine

[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13260367
M. Wt: 221.32 g/mol
InChI Key: YNCZOHINMIWYSS-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine is a secondary amine featuring two distinct heterocyclic substituents: a 1-methylpyrazole moiety and a 2-thienylethyl group. The molecular formula is inferred as C₁₁H₁₄N₃S (MW ≈ 220.07 g/mol), with the pyrazole contributing nitrogen-rich aromaticity and the thiophene enhancing lipophilicity and π-conjugation .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-2-thiophen-2-ylethanamine

InChI

InChI=1S/C11H15N3S/c1-14-9-10(8-13-14)7-12-5-4-11-3-2-6-15-11/h2-3,6,8-9,12H,4-5,7H2,1H3

InChI Key

YNCZOHINMIWYSS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-(thiophen-2-yl)ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyrazole or thiophene rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or sulfoxides, while substitution reactions could introduce various functional groups onto the pyrazole or thiophene rings.

Scientific Research Applications

[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which [(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are compared below based on substituents, synthesis, and properties:

Table 1: Comparative Analysis of [(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method (Yield) Notable Properties Reference
This compound C₁₁H₁₄N₃S 220.07 1-Methylpyrazole, thiophene-ethyl Not explicitly described High lipophilicity, π-conjugation
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine C₇H₈N₄S 180.23 Pyrazole, thiazole Reflux in acetonitrile (53% yield) Potential antimicrobial activity
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C₇H₁₃N₃·2HCl 210.12 Pyrazole, ethyl Alkylation (details unspecified) Water-soluble salt form
Methyl({[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine C₆H₉F₃N₃ 180.15 Trifluoromethylpyrazole Unspecified Enhanced metabolic stability
(2-Methylpropyl)[2-(thiophen-2-yl)ethyl]amine C₁₀H₁₇NS 199.32 Thiophene-ethyl, branched alkyl Not described High volatility

Key Observations

Trifluoromethyl substitution () increases electronegativity and metabolic stability but reduces solubility compared to the thiophene derivative .

Synthetic Accessibility :

  • Pyrazole-thiophene hybrids are less documented in synthesis literature compared to pyrazole-thiazole systems. The latter are often prepared via cyclization or electrophilic substitution (e.g., 94% yield for 4-(4′-nitrophenyl)thiazol-2-amine in ) .

Physicochemical Properties :

  • The target compound’s lipophilicity (logP estimated >2) exceeds that of the dihydrochloride salt (), suggesting better membrane permeability .
  • Vibrational analysis of a related thiophene-ethylamine () indicates strong C-S and N-H stretching modes, corroborating stability in solid-state applications .

Biological Activity

[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by diverse sources.

The molecular formula for this compound is C11H15N3SC_{11}H_{15}N_{3}S. It is categorized under specialty chemicals and has applications in drug development and synthesis due to its unique structural features, which facilitate various biological interactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens. For instance, a study reported that derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Antifungal Activity

Another aspect of its biological activity includes antifungal properties. A series of pyrazole derivatives were synthesized and tested against phytopathogenic fungi, showing moderate to excellent antifungal activities. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide was particularly noted for its superior activity compared to standard antifungal agents .

Case Study 1: Synthesis and Evaluation

In a notable study, researchers synthesized several pyrazole derivatives, including those related to this compound. These compounds were evaluated for their anticancer properties, demonstrating cytotoxic effects against various cancer cell lines such as HeLa and CaCo-2. The results indicated that modifications in the pyrazole structure could enhance biological activity, paving the way for developing novel anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

A structure–activity relationship study focused on thiophene-containing pyrazoles revealed that specific substitutions significantly impacted biological efficacy. Compounds with electron-withdrawing groups displayed enhanced activity against certain bacterial strains, suggesting that electronic properties play a crucial role in their antimicrobial effectiveness .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeMIC (µg/mL)Target Organism
This compoundAntimicrobial0.22 - 0.25Staphylococcus aureus
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazoleAntifungal-Various phytopathogenic fungi
Pyrazole derivative 7bAntimicrobial0.22Staphylococcus epidermidis
Compound from SAR studyAnticancer-HeLa, CaCo-2

Q & A

Basic: What are the standard synthetic routes for [(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine and its derivatives?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, a reflux reaction in ethanol with morpholine and formaldehyde under reduced pressure is a common approach, followed by crystallization (e.g., 95% ethanol) to isolate the product . Alternative routes may use anhydrous DMF as a solvent with triethylamine as a base, followed by extraction with ethyl acetate and drying over sodium sulfate . Intermediate purification steps, such as column chromatography or recrystallization, are critical for yield optimization.

Basic: How can researchers assess the purity of this compound post-synthesis?

Methodological Answer:
Purity is evaluated via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and spectroscopic techniques :

  • ¹H/¹³C NMR : Compare integration ratios and chemical shifts against reference data (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄N₄S, expected m/z 234.09) .
  • Elemental Analysis : Validate %C, %H, and %N (e.g., C: 61.52%, H: 6.03%, N: 19.12%) .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:
Refer to Safety Data Sheet (SDS) guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps .
  • Hazard Mitigation : Avoid inhalation (H335) and skin contact (H315). Store at 2–8°C in airtight containers away from oxidizers .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal .

Advanced: How can structural ambiguities in derivatives be resolved using spectroscopic methods?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., distinguishing pyrazole C4-methyl from thiophene substituents) .
  • X-ray Crystallography : Use SHELX suite for single-crystal analysis to confirm bond lengths/angles (e.g., pyrazole-thiophene dihedral angles) .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-S stretches at ~700 cm⁻¹) .

Advanced: How to design in vitro assays for evaluating biological activity of analogs?

Methodological Answer:

  • Targeted Pathways : Screen for kinase inhibition (e.g., Jak2 V617F mutation via cell proliferation assays in HEL92.1.7 cell lines) .
  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains .
  • Dose-Response Curves : Employ 72-hour MTT assays with IC₅₀ calculations (e.g., AZD1480 showed IC₅₀ = 0.8 µM in Ba/F3-TEL-Jak2 cells) .

Advanced: What methodologies optimize reaction yields in derivative synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol minimizes side reactions .
  • Catalytic Additives : Use molecular sieves to absorb water in reductive amination or Pd/C for hydrogenation .
  • Temperature Control : Reflux at 80–90°C for 8–12 hours maximizes conversion; lower temps (50°C) reduce decomposition in sensitive reactions .

Advanced: How to assess stability and degradation pathways under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions (0.1M HCl/NaOH) .
  • LC-MS/MS Analysis : Identify degradation products (e.g., oxidation of thiophene to sulfoxide) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Advanced: What strategies enable SAR studies for bioactivity optimization?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at pyrazole C3) to enhance metabolic stability .
  • Side Chain Variation : Replace thiophene-ethyl with morpholine-methyl to improve solubility (logP reduction from 3.2 to 2.5) .
  • In Silico Docking : Use AutoDock Vina to predict binding affinity to Jak2 (PDB ID: 4BBE) .

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